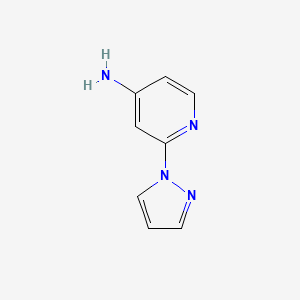

4-amino-2-(1H-pyrazol-1-yl)pyridine

Vue d'ensemble

Description

2-(1H-pyrazol-1-yl)pyridin-4-amine is a chemical compound that has been studied for its potential pharmacological applications . It has been found in the context of research into adenosine A2A receptor antagonists for the treatment of Parkinson’s disease .

Synthesis Analysis

The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine and related compounds has been a subject of research. For instance, a study has reported the synthesis and therapeutic potential of imidazole containing compounds . Another study discussed the structure-activity relationship data of M 4 mAChR PAMs based on the common 2-phenyl-3- (1 H -pyrazol-4-yl)pyridine scaffold .

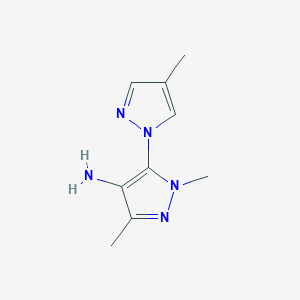

Molecular Structure Analysis

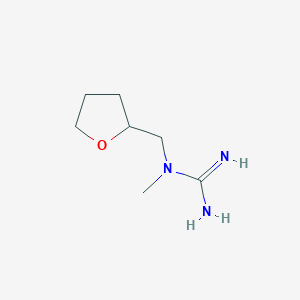

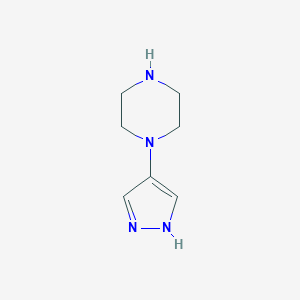

The molecular structure of 2-(1H-pyrazol-1-yl)pyridin-4-amine is characterized by the presence of a pyrazole ring attached to a pyridine ring. The InChI code for this compound is 1S/C8H8N4/c9-7-2-4-10-8 (6-7)12-5-1-3-11-12/h1-6H, (H2,9,10) and its InChI key is WUXRMLYTUGMAPX-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthèse Organique et Catalyse

4-amino-2-(1H-pyrazol-1-yl)pyridine: sert de ligand polyvalent dans la catalyse par les métaux de transition. Il a été utilisé dans des réactions de fonctionnalisation C–H catalysées par le Rh(iii) avec des alcynes internes . Ce processus permet la synthèse divergente de produits d'alcénylation C–H ou de produits d'indazole, mettant en évidence l'utilité du composé dans la création de molécules organiques complexes.

Chimie Médicinale

Le groupe pyrazole est essentiel à la chimie médicinale en raison de sa présence dans des composés présentant diverses activités pharmacologiques. Les dérivés de la This compound présentent un éventail de propriétés biologiques, notamment des activités antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelmintiques, antioxydantes et herbicides . Cela en fait un échafaudage précieux pour la découverte et le développement de médicaments.

Agrochimie

Dans le domaine de l'agrochimie, les dérivés du pyrazole sont connus pour leurs propriétés herbicides. La This compound peut être adaptée pour cibler des mauvaises herbes ou des ravageurs spécifiques, contribuant au développement d'agrochimiques plus efficaces et plus respectueux de l'environnement .

Chimie de Coordination

Ce composé est également important en chimie de coordination, où il agit comme un ligand pour former des complexes avec divers métaux. Ces complexes peuvent être étudiés pour leurs propriétés magnétiques, électroniques et structurales, qui sont essentielles en science des matériaux .

Chimie Organométallique

En chimie organométallique, la This compound est utilisée pour synthétiser des composés organométalliques qui jouent un rôle crucial dans la catalyse et la synthèse de polymères. Sa capacité à se lier aux métaux et à former des complexes stables est essentielle pour le progrès de ce domaine .

Recherche Antileishmanienne et Antimalarienne

Des études récentes ont exploré l'utilisation de dérivés du pyrazole dans le traitement des maladies parasitaires. La This compound s'est montrée prometteuse pour inhiber la croissance des parasites responsables de maladies telles que la leishmaniose et le paludisme, ce qui constitue une avancée significative dans la lutte contre ces problèmes de santé mondiaux .

Mécanisme D'action

Target of Action

Similar compounds have been known to target protein kinases .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through hydrogen bonding and other intermolecular forces . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to affect various pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and overall effect.

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or altering cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-pyrazol-1-yl)pyridin-4-amine . For example, the compound’s activity can be affected by temperature, pH, and the presence of other molecules . Additionally, the compound’s stability can be influenced by storage conditions .

Analyse Biochimique

Biochemical Properties

2-(1H-pyrazol-1-yl)pyridin-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules through its nitrogen atoms, which can coordinate with metal ions. For instance, it has been shown to form complexes with copper ions, which can then participate in catalytic oxidation reactions . These interactions are crucial for the compound’s role in facilitating biochemical transformations.

Cellular Effects

The effects of 2-(1H-pyrazol-1-yl)pyridin-4-amine on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce cell cycle arrest and inhibit the phosphorylation of key signaling proteins such as AKT and S6 . These actions suggest that 2-(1H-pyrazol-1-yl)pyridin-4-amine can alter cellular proliferation and metabolic activities.

Molecular Mechanism

At the molecular level, 2-(1H-pyrazol-1-yl)pyridin-4-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to coordinate with metal ions allows it to participate in redox reactions, thereby influencing enzyme activity and gene expression . These molecular interactions are fundamental to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrazol-1-yl)pyridin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the peak intensity of its absorbance changes over time, indicating potential alterations in its chemical structure and activity . These temporal effects must be considered when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 2-(1H-pyrazol-1-yl)pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-proliferative activity in cancer cells . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(1H-pyrazol-1-yl)pyridin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical roles.

Transport and Distribution

Within cells and tissues, 2-(1H-pyrazol-1-yl)pyridin-4-amine is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(1H-pyrazol-1-yl)pyridin-4-amine affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects . Understanding its localization is vital for optimizing its use in biochemical research and therapeutic applications.

Propriétés

IUPAC Name |

2-pyrazol-1-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXRMLYTUGMAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1250667-45-8 | |

| Record name | 2-(1H-pyrazol-1-yl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)